[(2-Bromo-5-methoxyphenyl)methyl](2-ethoxyethyl)amine
Description
Chemical Structure and Properties (2-Bromo-5-methoxyphenyl)methylamine (CAS: 1497963-02-6) is a benzylamine derivative with the molecular formula C₁₂H₁₈BrNO₂ and a molecular weight of 288.19 g/mol . The compound features a 2-bromo-5-methoxyphenyl group attached to a methylene bridge, which is further connected to a 2-ethoxyethylamine moiety. This structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents on the aromatic ring, alongside a flexible ethoxyethyl chain that may enhance solubility and influence biological interactions.
For example, describes the synthesis of a related Schiff base compound by refluxing aldehydes with amines in ethanol, suggesting a plausible route for preparing similar structures .
Properties
IUPAC Name |
N-[(2-bromo-5-methoxyphenyl)methyl]-2-ethoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2/c1-3-16-7-6-14-9-10-8-11(15-2)4-5-12(10)13/h4-5,8,14H,3,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGCWJVRIZJVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNCC1=C(C=CC(=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-methoxyphenyl)methylamine typically involves the following steps:
Bromination: The starting material, 5-methoxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 2-position. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2).
Amination: The brominated intermediate is then reacted with 2-ethoxyethylamine under basic conditions to form the final product. This step often requires a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (2-Bromo-5-methoxyphenyl)methylamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-methoxyphenyl)methylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Nucleophilic Substitution: Substituted amines, thiols, or alkoxides
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydroxyl derivatives, dehalogenated products
Scientific Research Applications
(2-Bromo-5-methoxyphenyl)methylamine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Bromo-5-methoxyphenyl)methylamine depends on the specific application and the target molecule. In general, the compound interacts with molecular targets through its functional groups, leading to various chemical transformations. For example, the bromine atom can participate in nucleophilic substitution reactions, while the methoxy and ethoxyethylamine groups can undergo oxidation or reduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
(2-Bromo-5-methoxyphenyl)methylamine (CAS: 767289-08-7)
- Molecular Formula: C₉H₁₂BrNO
- Molecular Weight : 230.10 g/mol
- Key Differences : Replacing the 2-ethoxyethyl group with a methylamine reduces molecular weight and hydrophilicity. The methyl group offers less steric hindrance and lower solubility in polar solvents compared to the ethoxyethyl chain.
- Applications : Methylamine derivatives are often intermediates in pharmaceuticals but may exhibit reduced bioavailability due to lower solubility .
(2-Ethoxyethyl)(methyl)amine (CAS: 38256-94-9)
- Molecular Formula: C₅H₁₃NO
- Molecular Weight : 103.16 g/mol
- Key Differences : This simpler amine lacks the aromatic bromo-methoxy substituents. Its low molecular weight and flexible ethoxyethyl chain make it a versatile building block in organic synthesis, particularly for introducing hydrophilic groups .
Substituent Variations on the Aromatic Ring
[2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine (CAS: 1934517-99-3)
- Molecular Formula: C₉H₁₀BrF₂NO
- Molecular Weight : 282.09 g/mol
- Key Differences : The methoxy group is replaced with a 2,2-difluoroethoxy group, introducing electronegative fluorine atoms. This modification may enhance metabolic stability and alter receptor binding affinity in medicinal chemistry applications .
1-(2-Bromo-5-methylphenyl)ethylamine (CAS: 1079742-51-0)
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₂H₁₈BrNO₂ | 288.19 | 2-Bromo-5-methoxy, 2-ethoxyethylamine |
| (2-Bromo-5-methoxyphenyl)methylamine | C₉H₁₂BrNO | 230.10 | 2-Bromo-5-methoxy, methylamine |
| [2-Bromo-5-(2,2-difluoroethoxy)phenyl]methanamine | C₉H₁₀BrF₂NO | 282.09 | 2-Bromo-5-difluoroethoxy, methanamine |
Biological Activity
(2-Bromo-5-methoxyphenyl)methylamine is a chemical compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H20BrNO2
- Molecular Weight : 352.25 g/mol
- IUPAC Name : (2-Bromo-5-methoxyphenyl)methylamine
The biological activity of (2-Bromo-5-methoxyphenyl)methylamine primarily involves interactions with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could alter cellular functions.
- Receptor Modulation : The compound has shown potential as a modulator of neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways. This modulation can influence mood and behavior.
Pharmacological Effects
Research indicates several pharmacological effects associated with (2-Bromo-5-methoxyphenyl)methylamine:
- Antidepressant Activity : Animal studies have reported that the compound exhibits antidepressant-like effects, possibly through serotonin reuptake inhibition.
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, suggesting potential applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Efficacy
A study published in 2023 evaluated the antidepressant efficacy of (2-Bromo-5-methoxyphenyl)methylamine in a rat model. The results indicated a significant decrease in depressive-like behaviors compared to controls, suggesting that the compound may enhance serotonergic activity.
Case Study 2: Anti-inflammatory Effects
In another study, the compound was tested for its anti-inflammatory properties using human cell lines. Results showed a marked reduction in pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory conditions.
Research Findings
Recent research has focused on elucidating the precise mechanisms by which (2-Bromo-5-methoxyphenyl)methylamine exerts its biological effects. Key findings include:
- Molecular Docking Studies : Computational studies have predicted favorable binding affinities to serotonin receptors, supporting experimental observations of antidepressant activity.
- Cytotoxicity Assessments : Toxicity assays have confirmed that the compound exhibits low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
